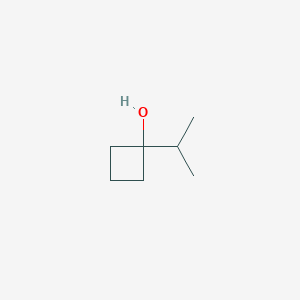
1-(Propan-2-yl)cyclobutan-1-ol
Descripción general
Descripción
“1-(Propan-2-yl)cyclobutan-1-ol” is a chemical compound with the CAS Number: 78386-42-2 . It has a molecular weight of 114.19 and is a liquid at room temperature . The IUPAC name for this compound is 1-isopropylcyclobutanol .
Molecular Structure Analysis
The InChI code for “1-(Propan-2-yl)cyclobutan-1-ol” is 1S/C7H14O/c1-6(2)7(8)4-3-5-7/h6,8H,3-5H2,1-2H3 . This indicates that the molecule consists of a cyclobutanol ring with an isopropyl group attached to it.Physical And Chemical Properties Analysis
“1-(Propan-2-yl)cyclobutan-1-ol” is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Life Science Research
In the realm of life sciences, “1-(Propan-2-yl)cyclobutan-1-ol” is utilized for its potential biological activity. It may serve as a building block in the synthesis of complex molecules that can interact with biological systems. For instance, its structural motif could be integral in the development of new pharmaceuticals, where it might influence the pharmacokinetics or pharmacodynamics of a drug .
Material Science
Within material science, this compound’s unique chemical structure could be exploited in the creation of novel polymers or as a monomer in ring-opening polymerization reactions. Its cyclobutane ring, in particular, could impart desirable properties such as rigidity or resistance to degradation under certain conditions .
Chemical Synthesis
“1-(Propan-2-yl)cyclobutan-1-ol” finds applications in chemical synthesis as an intermediate. It can be used in the construction of cyclobutane-containing natural products, which are often characterized by their potent biological activities and complex structures. The compound’s ability to undergo various chemical reactions makes it a valuable tool for synthetic chemists .
Chromatography
In chromatographic methods, this compound could be used as a standard or reference material due to its well-defined physical and chemical properties. It might also play a role in method development for the separation of complex mixtures, particularly in the calibration of detection systems .
Analytical Research
Analytical research may leverage “1-(Propan-2-yl)cyclobutan-1-ol” for its distinct spectroscopic or chromatographic properties. It could be used to test the efficacy of analytical techniques or as a component in the preparation of samples for analysis .
Pharmaceutical Testing
The compound’s role in pharmaceutical testing could be significant, especially as a reference standard for ensuring the quality and purity of pharmaceutical products. Its well-characterized nature allows for accurate benchmarking and validation of analytical methods used in the pharmaceutical industry .
Advanced Study of Cyclobutane Derivatives
Given the interest in cyclobutane derivatives for their unique chemical behavior, “1-(Propan-2-yl)cyclobutan-1-ol” could be used in advanced studies aimed at understanding the reactivity and stability of such compounds. This can lead to the discovery of new reactions and pathways .
Development of Catalytic Processes
The compound may find use in the development of new catalytic processes, particularly those involving cyclobutane rings. Its structure could provide insights into the mechanisms of catalysis and help in designing more efficient and selective catalysts .
Safety and Hazards
The safety information for “1-(Propan-2-yl)cyclobutan-1-ol” includes several hazard statements: H226, H315, H319, H335 . These correspond to flammable liquid and vapor, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
Propiedades
IUPAC Name |
1-propan-2-ylcyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-6(2)7(8)4-3-5-7/h6,8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLSNAOXCWQKHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40730495 | |
| Record name | 1-(Propan-2-yl)cyclobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40730495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Propan-2-yl)cyclobutan-1-ol | |
CAS RN |
78386-42-2 | |
| Record name | 1-(Propan-2-yl)cyclobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40730495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(propan-2-yl)cyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



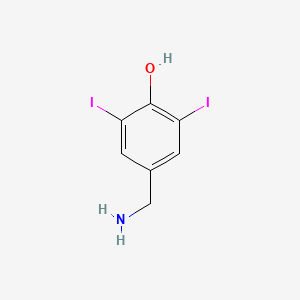
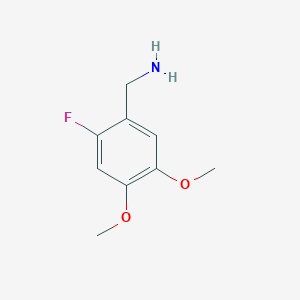
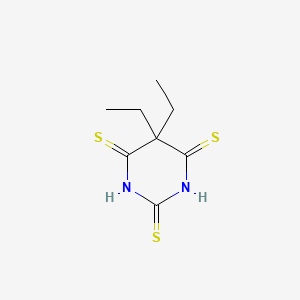
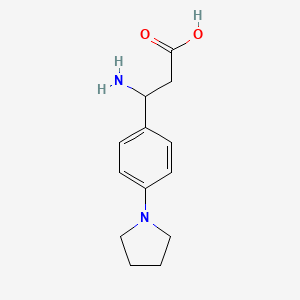


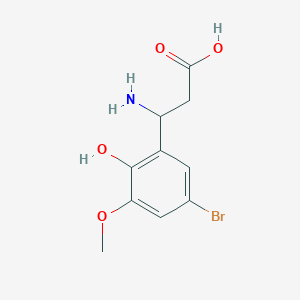
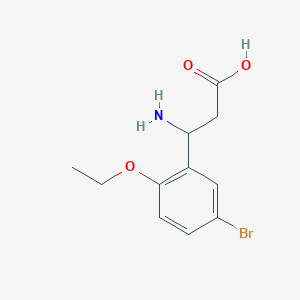
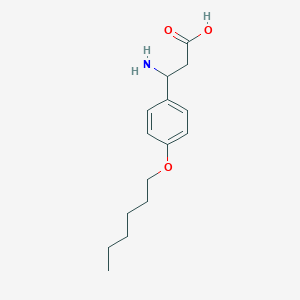
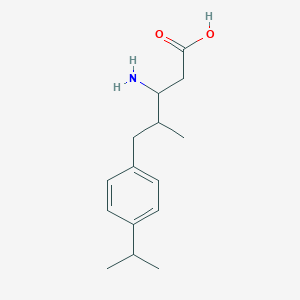
![3-Amino-3-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]propanoic acid](/img/structure/B1660478.png)
![3-Amino-3-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]propanoic acid](/img/structure/B1660479.png)

![3-Amino-3-[3-(4-tert-butylphenoxy)phenyl]propanoic acid](/img/structure/B1660481.png)